2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone
Overview
Description
2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.15109816 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds related to 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1,2-diphenylethanone has led to the development of novel compounds with significant applications. For instance, Wurfer and Badea (2021) synthesized new compounds by alkylating 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, leading to the creation of novel ketones and secondary alcohols with potential for further research applications. These compounds were characterized using advanced spectroscopic methods, highlighting the diverse potential of triazole derivatives in scientific research (Wurfer & Badea, 2021).
Application in Corrosion Inhibition
Triazole derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors. Li et al. (2007) investigated the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media, finding that these compounds show good inhibition efficiencies which could be linked to their adsorption characteristics and the relationship between their molecular structure and inhibition efficiency (Li, He, Pei, & Hou, 2007).
Optical and Nonlinear Optical Properties
Another study by Mostaghni, Shafiekhani, and Mahani (2022) explored the nonlinear optical properties of a compound similar to this compound, demonstrating its potential use in optical devices. This research indicates the significant nonlinear optical properties and suitability for nonlinear optics studies and applications in optical devices, suggesting that derivatives of this compound could have similar applications (Mostaghni, Shafiekhani, & Mahani, 2022).
Anticancer Activity
Furthermore, derivatives of eugenol, which share a part of the chemical structure with the compound , have been synthesized and evaluated for their anticancer activity against breast cancer cells. A study by Alam (2022) identified potent eugenol 1,2,3-triazole derivatives exhibiting significant cytotoxicity, highlighting the potential of this compound derivatives in the development of anticancer agents (Alam, 2022).
Properties
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1,2-diphenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-3-18-29-25(21-16-10-11-17-22(21)31-2)27-28-26(29)32-24(20-14-8-5-9-15-20)23(30)19-12-6-4-7-13-19/h3-17,24H,1,18H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPXLILHGYTHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2CC=C)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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